molecular formula C7H12O2 B12840631 (E)-3-Pentenoic acid ethyl ester CAS No. 27829-70-5

(E)-3-Pentenoic acid ethyl ester

Cat. No.: B12840631
CAS No.: 27829-70-5
M. Wt: 128.17 g/mol
InChI Key: UMLQAWUDAFCGGS-HWKANZROSA-N
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Description

(E)-3-Pentenoic acid ethyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant aromas and are commonly found in natural products such as fruits and flowers. This particular ester is derived from pentenoic acid and ethanol, and it is known for its applications in various fields including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-3-Pentenoic acid ethyl ester can be synthesized through the esterification of (E)-3-pentenoic acid with ethanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar principles but on a larger scale. Continuous reactors may be used to maintain a steady production rate. The use of more efficient catalysts and optimized reaction conditions can enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(E)-3-Pentenoic acid ethyl ester undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to (E)-3-pentenoic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation: Although esters are generally resistant to oxidation, under strong oxidative conditions, they can be converted to carboxylic acids.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Oxidation: Strong oxidizing agents such as potassium permanganate.

Major Products Formed

    Hydrolysis: (E)-3-Pentenoic acid and ethanol.

    Reduction: (E)-3-Pentenoic alcohol.

    Oxidation: (E)-3-Pentenoic acid.

Scientific Research Applications

(E)-3-Pentenoic acid ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-3-Pentenoic acid ethyl ester involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. The ester group can undergo hydrolysis, releasing the active (E)-3-pentenoic acid, which can then participate in further biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with a similar structure but different properties.

    Methyl butanoate: Another ester with a fruity aroma, commonly found in nature.

    Isopentyl acetate: Known for its banana-like aroma and used in flavorings.

Uniqueness

(E)-3-Pentenoic acid ethyl ester is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to participate in various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry.

Properties

CAS No.

27829-70-5

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

ethyl (E)-pent-3-enoate

InChI

InChI=1S/C7H12O2/c1-3-5-6-7(8)9-4-2/h3,5H,4,6H2,1-2H3/b5-3+

InChI Key

UMLQAWUDAFCGGS-HWKANZROSA-N

Isomeric SMILES

CCOC(=O)C/C=C/C

Canonical SMILES

CCOC(=O)CC=CC

Origin of Product

United States

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